2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is an organic compound that features a thioether linkage between a 4-aminophenyl group and an acetamide moiety substituted with a 4-chloro-2-methoxy-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-aminothiophenol and 4-chloro-2-methoxy-5-methylphenyl acetamide under basic conditions forms the thioether linkage. Common bases used include sodium hydroxide or potassium carbonate.
Acylation: The resulting thioether is then acylated using acetic anhydride or acetyl chloride to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same basic synthetic route but optimized for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products.
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(4-aminophenyl)thio]-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
2-[(4-aminophenyl)thio]-N-(4-methoxyphenyl)acetamide: Lacks the chloro and methyl substituents.
Uniqueness
2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, methoxy, and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-7-14(15(21-2)8-13(10)17)19-16(20)9-22-12-5-3-11(18)4-6-12/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRFVLFNTFGWJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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